Iodoethane-1-13C

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

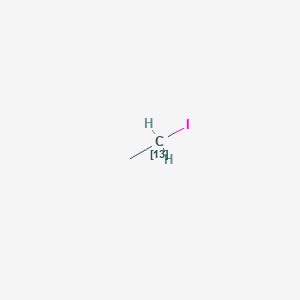

2D Structure

3D Structure

Properties

IUPAC Name |

iodo(113C)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480510 | |

| Record name | Iodoethane-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.958 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75560-39-3 | |

| Record name | Iodoethane-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75560-39-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Site Specific Isotopic Labeling

Site-specific isotopic labeling is a technique of paramount importance in chemical and biochemical research. simsonpharma.comnih.gov It involves the precise placement of an isotope at a particular atomic position within a molecule. nih.gov This strategic substitution allows researchers to track the fate of that specific atom or molecular fragment through a chemical reaction or a biological pathway. simsonpharma.com The ability to pinpoint the location of the label simplifies complex spectra, such as those in Nuclear Magnetic Resonance (NMR), and allows for a focused investigation of specific sites within a molecule. nih.gov This targeted approach is invaluable for elucidating reaction mechanisms, understanding enzyme kinetics, and probing the structural dynamics of biomolecules like proteins and nucleic acids. nih.govsigmaaldrich.com

The Role of Carbon 13 Isotopes in Advanced Molecular Investigations

Carbon-13 (¹³C) is a stable, naturally occurring isotope of carbon. wikipedia.org While it constitutes only about 1.1% of all natural carbon, its unique nuclear properties make it exceptionally useful in advanced molecular investigations. wikipedia.org Unlike the most abundant carbon isotope, carbon-12, the ¹³C nucleus possesses a non-zero spin quantum number, which makes it detectable by NMR spectroscopy. wikipedia.org This property allows researchers to gain detailed information about the structure and environment of carbon atoms within a molecule. smolecule.com

The use of compounds enriched with ¹³C enhances the signals in NMR spectra, providing greater sensitivity and clarity. smolecule.com This is particularly crucial for studying large and complex molecules. Furthermore, because ¹³C is a stable, non-radioactive isotope, it can be safely used in studies of metabolic processes and drug metabolism without the concerns associated with radioactive tracers. simsonpharma.comwikipedia.org

Iodoethane 1 13c: a Key Labeled Building Block and Tracer

Direct Iodination Approaches

Direct iodination methods offer a straightforward pathway to this compound, primarily involving the conversion of the corresponding isotopically labeled ethanol (B145695).

Nucleophilic Substitution of Ethanol-1-13C with Hydroiodic Acid

A prevalent and well-established method for synthesizing this compound is the direct nucleophilic substitution of Ethanol-1-13C with hydroiodic acid (HI). This reaction is typically performed by heating Ethanol-1-13C with an excess of hydroiodic acid under reflux conditions.

¹³CH₃CH₂OH + HI → ¹³CH₃CH₂I + H₂O

Primary carbocations are generally too unstable to be formed as intermediates, which is why the reaction follows an S(_N)2 pathway rather than an S(_N)1 pathway. libretexts.orgrsc.org The order of reactivity for hydrogen halides in this type of reaction is HI > HBr > HCl, making hydroiodic acid the most effective for this transformation. libretexts.org

The efficiency and yield of the synthesis are significantly influenced by several reaction parameters.

Temperature: While heating under reflux is common to drive the reaction, lower temperatures (e.g., 0–25°C) can minimize side reactions. However, the reaction is often slow at room temperature and requires warming. savemyexams.com

Hydroiodic Acid Concentration: Using an excess of concentrated hydroiodic acid helps to ensure the complete conversion of the alcohol.

Reaction Time: The reaction mixture is typically refluxed for a duration sufficient to complete the substitution, often for several hours. njchm.com

Solvent Selection: The reaction is frequently carried out neat or with minimal solvent to maximize the concentration of reactants. When a solvent is used, a mixture of ethanol and water can be employed to ensure the miscibility of the reactants. chemguide.co.uk For optimizing nucleophilic substitution efficiency, polar aprotic solvents like dimethylformamide (DMF) can be beneficial.

Interactive Data Table: Optimization of Reaction Conditions for Iodoethane-1-¹³C Synthesis

| Parameter | Condition | Rationale |

| Temperature | 0–25°C or Reflux | Lower temperatures reduce side reactions, while reflux increases reaction rate. |

| HI Concentration | Excess, Concentrated | Drives the equilibrium towards product formation. |

| Reaction Time | Several hours | Ensures complete conversion of the starting material. |

| Solvent | Neat or Polar Aprotic (e.g., DMF) | Neat conditions maximize reactant concentration; polar aprotic solvents can enhance S(_N)2 reaction rates. |

To maximize the yield of this compound, several strategies can be implemented. The use of an excess of the Ethanol-1-13C precursor (e.g., 1.2–1.5 equivalents) can ensure the complete consumption of the iodinating agent. Post-reaction, the crude this compound is often distilled from the reaction mixture. njchm.com The distillate can then be washed with distilled water to remove any remaining ethanol, followed by a wash with a dilute sodium hydroxide (B78521) solution to remove free iodine, and finally dried with a desiccant like anhydrous calcium chloride before a final distillation to obtain the pure product. njchm.com

In Situ Generation of Iodinating Reagents (e.g., Phosphorus Tri-iodide from Red Phosphorus and Iodine)

An alternative direct iodination approach involves the in situ generation of phosphorus tri-iodide (PI₃) from red phosphorus and iodine in the presence of Ethanol-1-13C. njchm.comthieme-connect.de This method is a classic technique for converting alcohols to alkyl iodides. thieme-connect.dewikipedia.org

In this process, elemental iodine is added portion-wise to a mixture of red phosphorus and the alcohol. njchm.com The phosphorus and iodine react to form phosphorus tri-iodide:

P₄ + 6I₂ → 4PI₃ wikipedia.org

The in situ generated PI₃ then reacts with the Ethanol-1-13C to produce this compound. The reaction with the alcohol proceeds as follows:

3 ¹³CH₃CH₂OH + PI₃ → 3 ¹³CH₃CH₂I + H₃PO₃ wikipedia.org

Control of the reaction is crucial. The addition of iodine should be done carefully as the reaction is exothermic. njchm.com Maintaining the temperature, for instance around 20°C, can prevent the loss of the volatile product. njchm.com After the initial reaction, the mixture is typically heated under reflux to ensure completion. njchm.com The product is then isolated by distillation. njchm.com

Interactive Data Table: Comparison of Direct Iodination Methods

| Method | Reagents | Key Features |

| Hydroiodic Acid | Ethanol-1-13C, Hydroiodic Acid | Straightforward, well-established, S(_N)2 mechanism. |

| In Situ PI₃ | Ethanol-1-13C, Red Phosphorus, Iodine | Classic method, avoids handling unstable PI₃ directly, exothermic reaction requires control. |

Safety Considerations in Preparative Chemistry

The synthesis and handling of iodoethane and its isotopologues require strict safety protocols due to its hazardous nature. Iodoethane is a flammable liquid and vapor, and its vapor can form explosive mixtures with air. apolloscientific.co.uk It is harmful if swallowed, causes skin and serious eye irritation, and may lead to allergic skin reactions or respiratory issues if inhaled. sigmaaldrich.comisotope.comalphachemika.co

Key safety measures include:

Ventilation: All work should be conducted in a well-ventilated area or under a chemical fume hood to prevent the buildup of vapors. apolloscientific.co.ukalphachemika.co

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses, and protective clothing. alphachemika.cotechnopharmchem.com In cases of insufficient ventilation, respiratory protection is necessary. apolloscientific.co.uktechnopharmchem.com

Ignition Sources: Avoid all sources of ignition, such as open flames, sparks, and hot surfaces. apolloscientific.co.uksigmaaldrich.com Use spark-free tools and ensure all equipment is properly grounded to prevent static discharge. apolloscientific.co.uk

Handling: Avoid direct contact with the substance, including inhalation of vapors. apolloscientific.co.uk Do not eat, drink, or smoke in the handling area. apolloscientific.co.uktechnopharmchem.com Wash hands thoroughly after handling. apolloscientific.co.uk

Storage: Store containers in a cool, dry, well-ventilated place, away from light and heat sources. sigmaaldrich.comsciencemadness.orgchemicalbook.com Containers should be kept tightly sealed. technopharmchem.comsigmaaldrich.com Copper wire is sometimes added as a stabilizer during storage. sigmaaldrich.comsciencemadness.org

Spills: In case of a spill, remove all ignition sources and clean up immediately using absorbent materials like vermiculite. apolloscientific.co.uk Avoid breathing vapors and ensure personal contact is controlled with protective equipment. apolloscientific.co.uk

Multi-Step Synthetic Routes for Controlled Isotopic Incorporation

While direct methods exist, multi-step syntheses offer greater control over the placement and purity of the isotopic label.

Protection-Alkylation-Hydrogenation-Deprotection-Iodination Sequence

A multi-step route provides a controlled method for synthesizing this compound. This sequence involves several distinct chemical transformations to ensure the ¹³C isotope is incorporated at the desired position with high purity.

Specific Reagents and Reaction Conditions for Each Step

The following table outlines the reagents and conditions for a multi-step synthesis adapted from patent literature.

| Step | Transformation | Reagents/Conditions | Yield (%) | Notes |

| 1 | Protection of ethanol-1-¹³C | DHP, PTSA, CH₂Cl₂, RT | 82–92 | Formation of a THP ether to protect the alcohol group. |

| 2 | Alkylation | n-BuLi, HMPA, THF, −78°C to RT | 42–92 | Introduction of the iodide group. |

| 3 | Hydrogenation | H₂, Pd/C, ethyl acetate, RT | 85–95 | Saturation of any double bonds. |

| 4 | Deprotection | PTSA, MeOH, RT | 85–95 | Removal of the THP protecting group to restore the alcohol. |

| 5 | Iodination | I₂, PPh₃, imidazole, CH₂Cl₂, 0°C to RT | 80–88 | Final conversion to Iodoethane-1-¹³C. |

DHP: Dihydropyran, PTSA: p-Toluenesulfonic acid, CH₂Cl₂: Dichloromethane, RT: Room Temperature, n-BuLi: n-Butyllithium, HMPA: Hexamethylphosphoramide, THF: Tetrahydrofuran (B95107), H₂: Hydrogen gas, Pd/C: Palladium on carbon, MeOH: Methanol (B129727), I₂: Iodine, PPh₃: Triphenylphosphine.

Strategies for Control over Isotopic Purity and Site-Specificity

Achieving high isotopic purity and ensuring the label is at the correct carbon atom are critical for the utility of Iodoethane-1-¹³C.

Starting Material: The synthesis begins with a precursor already labeled with ¹³C at the desired position, such as ethanol-1-¹³C. This ensures the label's site-specificity from the outset.

Reaction Control: Each step of the multi-step synthesis is optimized to prevent side reactions that could scramble the label or introduce impurities. For instance, the iodination step uses mild conditions to avoid unwanted rearrangements.

Purification: After synthesis, purification techniques such as distillation are employed to separate the desired product from any remaining starting materials, reagents, or byproducts. beavon.org.uk The boiling point of iodoethane is approximately 72°C, and collecting the fraction that distills in a narrow range around this temperature helps ensure purity. beavon.org.uk

Analytical Verification: The final product's isotopic purity and structure are confirmed using analytical methods. ¹³C NMR spectroscopy is used to quantify the ¹³C enrichment by comparing the signal intensities of the labeled and unlabeled carbons. Isotope Ratio Mass Spectrometry (IRMS) provides precise measurements of the ¹³C/¹²C ratio. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the isotopic distribution in the molecule's fragmentation patterns.

Radiosynthesis of Related ¹¹C-Labeled Iodoalkanes (e.g., [1-¹¹C]Ethyl Iodide)

The synthesis of radiolabeled iodoalkanes, such as [1-¹¹C]ethyl iodide, is crucial for applications in Positron Emission Tomography (PET). nih.gov PET is a molecular imaging technique that uses compounds labeled with short-lived positron-emitting radionuclides like carbon-11 (B1219553) (¹¹C), which has a half-life of 20.4 minutes. diva-portal.orgdiva-portal.org

Precursor Chemistry and Radiochemical Pathways (e.g., Hydroxycarbonylation of Methyl Iodide)

The synthesis of [1-¹¹C]ethyl iodide often starts with cyclotron-produced [¹¹C]carbon monoxide ([¹¹C]CO). diva-portal.org One established pathway is the hydroxycarbonylation of methyl iodide. nih.gov

A general scheme for producing ¹¹C-labeled iodoalkanes involves several key steps:

Production of [¹¹C]CO: [¹¹C]Carbon dioxide, produced in a cyclotron, is reduced to [¹¹C]carbon monoxide. diva-portal.org

Carbonylation: A palladium-mediated carbonylation reaction is used to incorporate the [¹¹C]CO. For example, the hydroxycarbonylation of methyl iodide produces [1-¹¹C]acetic acid. diva-portal.org

Reduction: The resulting ¹¹C-labeled carboxylic acid is then reduced to the corresponding alcohol (e.g., [1-¹¹C]ethanol). diva-portal.org

Conversion to Iodide: The ¹¹C-labeled alcohol is subsequently converted to the final [1-¹¹C]alkyl iodide. diva-portal.org

For the synthesis of [1-¹¹C]ethyl iodide via hydroxycarbonylation of methyl iodide, a decay-corrected radiochemical yield of 55% has been reported. nih.gov The synthesis of related [1-¹¹C]propyl iodide has been achieved through the hydroformylation of ethene with a decay-corrected radiochemical yield of 58%. nih.gov These rapid radiosyntheses are essential to maximize the yield of the final product before significant radioactive decay occurs. diva-portal.org

Alkylation Reactions in Radiotracer Synthesis

In the field of Positron Emission Tomography (PET), alkylation reactions using short-lived, positron-emitting isotopes are fundamental for producing radiotracers. While [¹¹C]iodomethane is the most common reagent for introducing a methyl group, its homologue, [1-¹¹C]ethyl iodide, is synthesized to introduce a labeled ethyl group onto precursor molecules. google.comnih.govnih.gov These reactions typically involve the alkylation of heteroatoms like nitrogen, oxygen, or sulfur. nih.gov

The synthesis of PET radiotracers is a race against time due to the short half-life of carbon-11 (approx. 20.4 minutes), demanding fast and efficient reactions. nih.gov A typical alkylation involves reacting the precursor molecule, which contains a suitable nucleophilic functional group, with the radiolabeled alkylating agent, such as [1-¹¹C]ethyl iodide. For instance, in the synthesis of a potential NK1-receptor ligand, the precursor O-desmethyl GR205171 was successfully alkylated using [1-¹¹C]ethyl iodide in the presence of cesium carbonate as a base, with the reaction occurring at 140°C for 5 minutes. nih.gov This demonstrates a direct application of labeled iodoethane in the production of complex molecules for in-vivo imaging studies. nih.gov

Advanced Techniques in Radiotracer Production (e.g., Captive Solvent Method)

To meet the challenges of speed and efficiency in radiotracer synthesis, several advanced techniques have been developed. Among the most significant is the "captive solvent" or "loop" method. google.comgoogle.comjove.com This technique streamlines the synthesis process by eliminating the need for a conventional reaction vessel. google.com

In the captive solvent method, a solution of the precursor molecule is loaded directly into a standard High-Performance Liquid Chromatography (HPLC) injection loop. google.com The gaseous radiolabeling agent, such as [¹¹C]iodomethane or [1-¹¹C]ethyl iodide, is then passed through this loop. The large surface area provided by the loop's inner wall, coated with the precursor solution, facilitates efficient trapping of the radioactive gas and promotes the reaction at ambient temperature without the need for external heating or cooling. google.comgoogle.com After a few minutes, the entire contents of the loop, now containing the radiolabeled product, are injected directly onto the HPLC column for purification. google.com

The advantages of this method are numerous:

Simplicity and Automation: It requires no vials, transfer lines, or sealing valves, making it easy to automate. google.com

High Yields: Transfer losses are eliminated, leading to radiochemical yields that are often equal or superior to conventional methods. google.comgoogle.com

Speed: The entire process, from trapping to injection, is very rapid, which is critical for working with short-lived isotopes like carbon-11. google.com

Versatility: The method has been successfully applied to the synthesis of a wide variety of PET radiotracers. google.com

More recent advancements include the use of microfluidic technologies, which conduct radiosynthesis on a micro-scale cassette, further optimizing precursor quantities and automating the production protocol for dose-on-demand applications. mdpi.com

Analytical Methodologies for Isotopic Purity Validation and Synthetic Reproducibility

Ensuring the isotopic purity of this compound and the reproducibility of its synthesis is paramount for its use in scientific research. A suite of analytical methodologies is employed for this purpose.

Isotopic Purity Validation: The primary goal is to quantify the enrichment of the ¹³C isotope at the specified carbon position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a key technique used to quantify the ¹³C enrichment by comparing the signal intensities of the labeled carbon against any unlabeled carbon signals.

Isotope Ratio Mass Spectrometry (IRMS): This is a highly precise method for measuring the ¹³C/¹²C ratio, allowing for accurate determination of isotopic enrichment. prl.res.in

Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the compound from any impurities and to monitor the isotopic distribution in the molecule and its fragmentation patterns. High-resolution TOF (Time-Of-Flight) mass spectrometry is particularly effective as it can resolve the signals from different isotopologues, allowing for accurate integration and quantification of each labeled state. almacgroup.com

Synthetic Reproducibility: To ensure that the synthesis can be reliably repeated, protocols must include detailed documentation of all reaction conditions, such as temperature, solvent, and stoichiometry, as well as purification steps. Reproducibility is confirmed by:

Comparing Spectral Data: The NMR and mass spectrometry data from a new batch must be compared with data from previous batches or established literature values to confirm structural integrity and isotopic incorporation.

Chromatographic Purity: Purity is validated using Gas Chromatography (GC) or HPLC, with pre-defined thresholds for chemical and isotopic purity (e.g., ≥98% isotopic purity).

Interactive Data Table: Analytical Techniques for Validation

| Technique | Purpose | Key Information Provided |

| ¹³C NMR | Quantify ¹³C Enrichment | Compares signal intensities of labeled vs. unlabeled carbons. |

| IRMS | Precise Isotopic Ratio Measurement | Determines the ¹³C/¹²C ratio with high precision. |

| GC-MS / LC-MS | Purity and Isotopic Distribution | Separates impurities and analyzes fragmentation patterns to confirm isotopic labeling. almacgroup.com |

| HPLC / GC | Chemical Purity Validation | Determines the percentage of the desired compound relative to any chemical impurities. |

Elimination Reactions (E2)

Elimination reactions of this compound, specifically dehydrohalogenation, proceed via an E2 (bimolecular elimination) mechanism. This process involves the removal of a proton and the iodide leaving group in a single, concerted step to form an alkene. scienceinfo.comsaskoer.ca The rate of the E2 reaction is dependent on the concentrations of both the substrate (this compound) and the base. masterorganicchemistry.com

Dehydrohalogenation Mechanism

The dehydrohalogenation of this compound is a classic example of an E2 reaction. In this one-step mechanism, a strong base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the iodine atom. scienceinfo.com Simultaneously, the carbon-iodine bond breaks, and a new pi bond is formed between the two carbon atoms, resulting in the formation of an alkene. saskoer.ca A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton being abstracted and the leaving group (iodide). iitk.ac.inlibretexts.org This geometry allows for the most efficient overlap of orbitals in the transition state. iitk.ac.in

Product Formation (e.g., Ethylene-1-13C)

The dehydrohalogenation of this compound yields ethylene-1-13C. The isotopic label remains on one of the carbon atoms in the resulting ethene molecule. The formation of ethylene-1-13C from this compound can be initiated by thermal decomposition or under the influence of light, which causes the release of iodine. Temperature-programmed desorption studies have shown that ethylene (B1197577) can be formed from iodoethane adsorbed on a Si(100)-2x1 surface, with the formation being reaction-limited. researchgate.net

Role of Strong Bases and Thermal Conditions

Strong bases are a crucial requirement for promoting the E2 mechanism in the dehydrohalogenation of this compound. scienceinfo.comiitk.ac.in Commonly used strong bases include hydroxide (OH⁻) and alkoxides (RO⁻). scienceinfo.com The strength of the base directly influences the rate of the E2 reaction; a stronger base will lead to a faster reaction. scienceinfo.comiitk.ac.in

Thermal conditions, or heat, also favor elimination reactions over substitution reactions. orgosolver.com While not always strictly necessary for the E2 reaction to occur, applying heat can increase the reaction rate and favor the formation of the elimination product, ethylene-1-13C. orgosolver.com Dehydrohalogenation can be carried out at temperatures ranging from approximately 50°C to 550°C, with lower temperatures generally being suitable for monohalides. google.com

Metal-Mediated Transformations

This compound can also participate in various transformations mediated by transition metals. These reactions often involve fundamental organometallic steps such as oxidative addition and transmetalation.

Oxidative Addition Reactions with Transition Metal Catalysts (e.g., Gold Clusters, Palladium Catalysts)

Oxidative addition is a key step in many catalytic cycles. researchgate.net In this process, the metal center's oxidation state and coordination number increase as it inserts into a chemical bond, in this case, the carbon-iodine bond of this compound.

Gold Clusters: Gold clusters can catalyze the dissociation of the C-I bond in iodoethane. dntb.gov.ua While the oxidative addition of aryl halides to gold(I) complexes has a high activation barrier, the use of gold clusters can facilitate this process. core.ac.uk The reactivity of gold catalysts is size-dependent, with smaller clusters often exhibiting enhanced reactivity due to quantum size effects and unique geometric structures. acs.org

Palladium Catalysts: Palladium(0) complexes are well-known to undergo oxidative addition with alkyl halides like this compound. caltech.edu This step is fundamental in many palladium-catalyzed cross-coupling reactions. uwindsor.ca The general mechanism involves the Pd(0) catalyst inserting into the C-I bond to form a Pd(II) intermediate. caltech.edu This process can sometimes be promoted by photoexcitation, which lowers the energy barrier for the oxidative addition. d-nb.info

Transmetalation Processes Involving the Ethyl-1-13C Moiety

Transmetalation is a process where an organic group is transferred from one metal to another. mdpi.com In the context of this compound, after an initial oxidative addition to a metal catalyst (like palladium), the resulting ethyl-1-13C group attached to the metal can be transferred to another metal or organometallic compound. uwindsor.ca

Formation and Reactivity of Organometallic Reagents (e.g., Grignard Reagents)

The formation of organometallic reagents, particularly Grignard reagents, is a fundamental transformation for creating carbon-carbon bonds. scribd.com Using this compound allows for the introduction of an isotopic label into a wide array of organic molecules, facilitating mechanistic and metabolic studies.

Formation of Ethyl-1-13C-magnesium Iodide:

This compound reacts with magnesium metal in an ether solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), to produce the corresponding Grignard reagent, ethyl-1-13C-magnesium iodide. savemyexams.comwikipedia.org The reaction involves the insertion of the magnesium atom into the carbon-iodine bond. adichemistry.com This process is believed to occur on the surface of the magnesium metal through a single electron transfer mechanism. scribd.comalfredstate.edu The ether solvent is crucial as it stabilizes the organomagnesium compound formed. wikipedia.orgthermofisher.com

The resulting Grignard reagent, ethyl-1-13C-magnesium iodide, is highly reactive. savemyexams.com The polarity of the carbon attached to the halogen is reversed during the formation of the Grignard reagent, making the ¹³C-labeled carbon atom strongly nucleophilic. adichemistry.com

Reactivity of Ethyl-1-13C-magnesium Iodide:

The ¹³C-labeled Grignard reagent is a potent nucleophile and a strong base, reacting with a wide range of electrophiles. Its reactions are a cornerstone for building more complex molecular structures with a specific isotopic label.

A primary application is its reaction with carbonyl compounds to form alcohols. thermofisher.com The reaction proceeds via nucleophilic addition to the carbonyl group, followed by an acidic workup to yield the alcohol. wikipedia.orgadichemistry.com

| Reactant | Product after Hydrolysis | Product Class |

|---|---|---|

| Methanal (Formaldehyde) | Propan-1-¹³C-1-ol | Primary Alcohol savemyexams.comadichemistry.com |

| Ethanal (Acetaldehyde) | Butan-2-¹³C-2-ol | Secondary Alcohol savemyexams.com |

| Propanone (Acetone) | 2-Methylbutan-2-¹³C-2-ol | Tertiary Alcohol adichemistry.com |

| Carbon Dioxide (CO₂) | Propanoic-1-¹³C acid | Carboxylic Acid walisongo.ac.id |

Other Significant Reaction Pathways

Ethers are generally unreactive compounds but can be cleaved by strong acids, most effectively by hydroiodic acid (HI) and hydrobromic acid (HBr). libretexts.orgpressbooks.pub This reaction provides a pathway to synthesize iodoalkanes from ethers. When an appropriately labeled ether is used, this method can yield this compound.

The reaction mechanism depends on the structure of the ether. For ethers with primary or secondary alkyl groups, the cleavage occurs via an Sₙ2 mechanism. libretexts.orgpressbooks.pubmasterorganicchemistry.comorgoreview.com The process begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.com The iodide ion (I⁻), a strong nucleophile, then attacks the less sterically hindered carbon atom, displacing the alcohol and forming the alkyl iodide. libretexts.orgpressbooks.pub

For example, the cleavage of ethyl-1-¹³C isopropyl ether with HI would selectively produce this compound and isopropyl alcohol, as the iodide ion preferentially attacks the less hindered, ¹³C-labeled primary carbon. libretexts.orgpressbooks.pub

Reaction Steps (Sₙ2 Pathway):

Protonation: The ether oxygen is protonated by HI.

Nucleophilic Attack: The iodide ion attacks the ¹³C-labeled ethyl group in a backside attack.

Displacement: The C-O bond is broken, yielding this compound and the corresponding alcohol.

If excess HI is used, the alcohol formed can further react to produce another molecule of alkyl iodide. orgoreview.com

| Ether Structure | Mechanism | Products |

|---|---|---|

| Primary / Secondary Alkyl Groups | Sₙ2 libretexts.orgpressbooks.pub | Alkyl Iodide and Alcohol pressbooks.pub |

| Tertiary / Benzylic / Allylic Groups | Sₙ1 libretexts.orgpressbooks.pub | Alkyl Iodide and Alcohol (via stable carbocation) orgoreview.com |

Michaelis-Arbuzov Reaction:

The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. mdpi.com It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, such as this compound, to synthesize a dialkyl phosphonate (B1237965). wikipedia.orgjk-sci.com The reaction is highly efficient with iodoalkanes due to their high reactivity. chemeurope.com

The mechanism consists of two Sₙ2 substitution steps. jk-sci.com

Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic ¹³C-labeled carbon of this compound, displacing the iodide ion and forming a phosphonium (B103445) salt intermediate. wikipedia.orgchemeurope.com

Dealkylation: The displaced iodide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium salt. This second Sₙ2 reaction results in the final phosphonate product, labeled at the ethyl group attached to the phosphorus, and another alkyl halide molecule. wikipedia.orgchemeurope.com

This reaction is a key method for synthesizing various labeled phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org

Michaelis-Becker Reaction:

The Michaelis-Becker reaction is another pathway to form alkyl phosphonates. wikipedia.org It involves the reaction of a dialkyl phosphite (an H-phosphonate) with a base to form a phosphite anion. sustech.edu.cn This anion then acts as a nucleophile and displaces a halide from an alkyl halide, like this compound, to form the C-P bond. wikipedia.org

Reaction Steps:

Deprotonation: A base (e.g., sodium hydride) removes the acidic proton from the H-phosphonate, creating a nucleophilic sodium dialkyl phosphite.

Nucleophilic Substitution: The phosphite anion attacks the this compound in an Sₙ2 reaction, displacing the iodide ion to yield the dialkyl ethyl-1-¹³C-phosphonate. sustech.edu.cn

Advanced Spectroscopic Characterization and Analysis of Iodoethane 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. rsc.org For Iodoethane-1-13C, both Carbon-13 and Proton NMR spectroscopy are employed to elucidate its characteristics.

Carbon-13 NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy directly probes the carbon skeleton of a molecule. bhu.ac.in While the natural abundance of ¹³C is only about 1.1%, the specific labeling in this compound significantly enhances the signal for the labeled carbon, facilitating detailed analysis. wikipedia.orglucerna-chem.ch

The chemical shift in ¹³C NMR indicates the electronic environment of a carbon atom. ttu.edu In iodoethane (B44018), there are two distinct carbon environments, which give rise to two separate signals in the ¹³C NMR spectrum. docbrown.info

The carbon atom bonded to the electronegative iodine atom (C1) is deshielded, meaning the surrounding electron density is pulled away. This deshielding causes its nucleus to experience a stronger effective magnetic field, resulting in a downfield chemical shift (higher ppm value). fiveable.melibretexts.orglibretexts.org Conversely, the methyl carbon (C2) is more shielded and appears at an upfield position (lower ppm value). docbrown.info The heavy iodine atom can also influence the chemical shift of the directly attached carbon through what is known as the "heavy atom effect," which involves spin-orbit coupling. bhu.ac.in

Table 1: Typical ¹³C NMR Chemical Shifts for Iodoethane

| Carbon Position | Chemical Environment | Typical Chemical Shift (δ) in ppm |

| C1 | CH₂I | ~ -1.1 to 6.7 |

| C2 | CH₃ | ~ 13.0 to 20.6 |

Data sourced from various references. docbrown.infodocbrown.info

Referencing Standards: Tetramethylsilane (B1202638) (TMS), Si(CH₃)₄, is the universally accepted reference standard in ¹³C NMR spectroscopy, with its carbon signal arbitrarily set to 0.0 ppm. wikipedia.orgdocbrown.infolibretexts.org All other chemical shifts are reported relative to this standard. The use of deuterated solvents, such as CDCl₃, is common to avoid interference from solvent protons in ¹H NMR, and their carbon signals can also be used as a secondary reference. docbrown.info While TMS is the standard, other compounds like methanol (B129727) and benzene (B151609) have been explored as reference standards for specific types of carbon atoms to improve accuracy in computational predictions. acs.org

The enrichment of ¹³C in a sample of this compound can be quantitatively determined using NMR spectroscopy. nih.gov Isotopic labeling with ¹³C enhances the signal intensity, which is a key advantage for quantitative analysis. lucerna-chem.chnih.gov By comparing the integrated intensity of the ¹³C-labeled carbon signal to that of the unlabeled carbon or to a known internal standard, the percentage of enrichment can be calculated. oup.com This is crucial for applications where the exact isotopic composition needs to be known, such as in tracer studies. nih.gov

In proton-coupled ¹³C NMR spectra, the signal for each carbon is split into a multiplet by the protons directly attached to it, following the n+1 rule (where n is the number of attached protons). bhu.ac.in For this compound:

The labeled ¹³CH₂ signal would be split into a triplet by the two attached protons.

The CH₃ signal would be split into a quartet by the three attached protons.

However, ¹³C-¹³C coupling is generally not observed in natural abundance samples due to the low probability of two ¹³C atoms being adjacent. rsc.orgwikipedia.org In this compound, while the C1 is labeled, the adjacent C2 is typically the ¹²C isotope, so ¹J(¹³C-¹³C) coupling is absent. Most ¹³C NMR spectra are recorded as proton-decoupled, where these splittings are removed to simplify the spectrum, resulting in a single peak for each unique carbon. bhu.ac.inttu.edu

The ¹³C label in this compound serves as a tracer, allowing researchers to follow the fate of the labeled carbon atom through chemical reactions. smolecule.com This is a powerful tool for elucidating reaction mechanisms. For instance, in nucleophilic substitution reactions, the label can confirm which carbon atom is attacked and how the molecule's backbone is altered. It is also used in metabolic tracing to track the incorporation of the ethyl group into drug metabolites and other biological molecules. nih.gov

Proton NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In iodoethane, there are two distinct sets of protons, leading to two signals in the ¹H NMR spectrum. docbrown.info

Table 2: ¹H NMR Spectral Data for Iodoethane

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | ~1.8 | Triplet | ~7.4 - 7.6 |

| CH₂ | ~3.2 | Quartet | ~7.4 - 7.6 |

Data sourced from various references. docbrown.inforsc.orgblogspot.comchemicalbook.com

The protons of the CH₂ group are adjacent to the three protons of the CH₃ group, so their signal is split into a quartet (3+1). docbrown.inforsc.orgblogspot.com Similarly, the CH₃ protons are adjacent to the two protons of the CH₂ group, and their signal is split into a triplet (2+1). docbrown.inforsc.orgblogspot.com The chemical shift of the CH₂ protons is further downfield due to the deshielding effect of the adjacent electronegative iodine atom. docbrown.info The integration of the peak areas gives a ratio of 2:3, corresponding to the number of protons in the CH₂ and CH₃ groups, respectively. docbrown.info

Chemical Shift Analysis and Interpretation

The ¹³C NMR spectrum of iodoethane provides direct evidence of its two distinct carbon environments. docbrown.info In a standard analysis, the carbon atom of the methyl group (CH₃) and the carbon atom bonded to the iodine (¹³CH₂I) exhibit different chemical shifts (δ). These shifts are measured relative to a standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm. docbrown.info

For iodoethane, the chemical environment significantly influences the resonance frequency of each carbon nucleus. The carbon of the methylene (B1212753) group (¹³CH₂I), being directly attached to the electronegative iodine atom, is deshielded and thus appears at a downfield chemical shift. Conversely, the methyl carbon (CH₃) is located further from the iodine atom and experiences a shielding effect, resulting in an upfield chemical shift. docbrown.info Specific solvent interactions can also lead to chemical shift differences that may not be fully reproduced by calculations using implicit solvent models. nih.gov

The interpretation of these shifts is crucial for structural elucidation. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. docbrown.info In the case of Iodoethane-1-¹³C, while there are two carbon atoms, the specific labeling at the C1 position is the focus of targeted NMR experiments. In a typical proton-decoupled ¹³C NMR spectrum of unlabeled iodoethane, two signals are observed. docbrown.info

Table 1: ¹³C NMR Chemical Shifts for Iodoethane

| Carbon Atom | Chemical Environment | Reported Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | Methylene (-CH₂I) | 20.6 docbrown.info |

| C2 | Methyl (-CH₃) | -1.1 docbrown.info |

Note: Data is for unlabeled iodoethane but illustrates the distinct chemical environments. The labeled ¹³C in Iodoethane-1-¹³C would correspond to the C1 signal.

Spin-Spin Splitting Patterns

In proton-coupled ¹³C NMR spectra, spin-spin coupling between carbon and adjacent proton nuclei leads to the splitting of signals into multiplets. This phenomenon is governed by the n+1 rule, where 'n' is the number of equivalent protons on the adjacent atom. docbrown.infoslideshare.net

For Iodoethane-1-¹³C, the signal for the labeled ¹³C nucleus (the methylene carbon) would be split by the two attached protons into a triplet (n+1 = 2+1 = 3). The signal for the adjacent methyl carbon would be split by its three attached protons into a quartet (n+1 = 3+1 = 4). Furthermore, long-range coupling can occur. The labeled ¹³C nucleus of the methylene group will be split by the three protons of the adjacent methyl group into a quartet.

The distance between the peaks in a multiplet is known as the coupling constant (J), measured in Hertz (Hz). slideshare.net This value is independent of the external magnetic field strength. In high-resolution ¹H NMR spectra of iodoethane, the protons of the methyl group (CH₃) are split into a triplet by the two adjacent methylene (CH₂) protons, while the methylene protons are split into a quartet by the three methyl protons. docbrown.info The analysis of these splitting patterns provides valuable information about the connectivity of atoms within the molecule. docbrown.infocengage.com.au

Table 2: Predicted ¹³C-¹H Spin-Spin Splitting in Iodoethane-1-¹³C

| Carbon Nucleus | Coupling Protons | Multiplicity (n+1 rule) | Type of Coupling |

|---|---|---|---|

| ¹³CH₂I | -¹³CH₂ - | Triplet | One-bond (¹J_CH) |

| ¹³CH₂I | -CH₃ | Quartet | Two-bond (²J_CH) |

| CH₃ | -CH₃ | Quartet | One-bond (¹J_CH) |

| CH₃ | -¹³CH₂I | Triplet | Two-bond (²J_CH) |

Advanced NMR Techniques

Beyond standard one-dimensional NMR, advanced techniques provide deeper insights into the molecular structure and behavior of Iodoethane-1-¹³C.

Two-Dimensional Heteronuclear NMR Experiments (e.g., J-scaling, Distortion-Free Elements)

Two-dimensional (2D) NMR experiments, such as the Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple-Bond Correlation (HMBC) experiments, are powerful tools for correlating the chemical shifts of directly bonded or long-range coupled nuclei. diva-portal.org The HSQC spectrum for Iodoethane-1-¹³C would show a correlation peak between the labeled ¹³C nucleus and its attached protons. diva-portal.org

More advanced 2D heteronuclear experiments incorporate features like J-scaling and distortion-free elements to enhance resolution and provide quantitative data. nih.gov The 2D Heteronuclear J-Resolved experiment, for instance, separates heteronuclear coupling constants and chemical shifts into different dimensions of the spectrum. northwestern.edu This is achieved by applying simultaneous 180° pulses to both ¹H and ¹³C nuclei at the midpoint of the evolution period, which refocuses the ¹³C chemical shift evolution while leaving the heteronuclear coupling unaffected. northwestern.edu Such techniques allow for the accurate measurement of long-range proton-carbon coupling constants, which carry important information about molecular conformation. su.se Distortionless Enhancement by Polarization Transfer (DEPT) is another technique that enhances the signal of the less sensitive ¹³C nucleus by transferring polarization from protons, and can distinguish between CH, CH₂, and CH₃ groups. ceitec.cznanalysis.comlibretexts.org

Diffusion-Ordered NMR Spectroscopy (DOSY NMR) for Aggregation State Characterization

Diffusion-Ordered NMR Spectroscopy (DOSY) is a technique that separates the NMR signals of different chemical species in a mixture based on their diffusion coefficients. manchester.ac.uk This method involves acquiring a series of spectra with varying pulsed field gradient strengths, causing signals from larger, slower-diffusing molecules to decay more rapidly than those from smaller, faster-diffusing ones. manchester.ac.uk

The use of ¹³C-labeled compounds, such as those synthesized from ¹³C-labeled iodomethane (B122720), can serve as internal references for diffusion-formula weight analysis in DOSY experiments. acs.orgnih.gov This isotopically enriched ¹³C DOSY significantly expands the applicability of the technique. acs.orgnih.gov For Iodoethane-1-¹³C, DOSY could be employed to study its state of aggregation in various solvents or to characterize its binding and interaction with larger molecules by observing changes in its diffusion coefficient. The wider chemical shift range and simpler coupling patterns of ¹³C NMR can help circumvent spectral overlap problems often encountered in ¹H DOSY. researchgate.net

Hyperpolarized NMR Studies and Resolution of Signal Intensity Discrepancies

A major limitation of ¹³C NMR is its low sensitivity due to the low natural abundance and smaller magnetic moment of the ¹³C nucleus. thieme-connect.de Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (D-DNP), can overcome this by increasing the NMR signal by more than 10,000-fold. nih.gov This involves enhancing the nuclear spin polarization of a ¹³C-labeled molecule at low temperatures before rapidly dissolving and transferring it for NMR analysis.

When using Iodoethane-1-¹³C in hyperpolarized studies, discrepancies in signal intensity can arise. These are often due to rapid relaxation effects (short T₁ of the ¹³C nucleus), requiring swift data acquisition after polarization. Solvent interactions can also cause line broadening. Strategies to resolve these issues include using rapid acquisition methods, selecting low-viscosity or deuterated solvents like acetone-d₆ to minimize broadening, and optimizing the polarization transfer process itself.

NMR in Liquid Crystalline Solvents (Dipolar Couplings, Apparent Bond Angle Deviations, Solvent-Solute Interactions)

When a molecule like Iodoethane-1-¹³C is dissolved in a liquid crystalline solvent, it becomes partially oriented with the magnetic field. This allows for the measurement of residual dipolar couplings (RDCs), which provide rich structural information, including bond angles and internuclear distances. berkeley.eduresearchgate.net High-resolution NMR spectra of ¹³C-iodomethane (a close analog) in liquid crystals have been used to measure ¹H-¹H and ¹³C-¹H dipolar couplings. acs.orgacs.org

A key finding from these studies is that the molecular geometry calculated from the ratio of these dipolar couplings often differs from the known structure, a phenomenon termed "apparent bond angle deviation". acs.orgacs.org This deviation is not an instrumental artifact but arises from solvent-solute interactions. berkeley.eduresearchgate.net In thermotropic liquid crystals, this apparent deviation is observed to increase as the degree of molecular ordering decreases. acs.orgacs.org In contrast, in lyotropic liquid crystals, significant spectral distortions of this nature are generally not observed. acs.orgacs.org These findings highlight the fundamental differences in intermolecular interactions between these two types of liquid crystal phases and demonstrate the power of using labeled molecules to probe subtle environmental effects. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it serves multiple purposes, from verifying isotopic purity to elucidating its molecular structure through fragmentation analysis.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for determining the relative abundance of isotopes in a sample with high precision. For this compound, IRMS is crucial for validating the isotopic purity by precisely measuring the ¹³C/¹²C ratio. This technique can achieve a precision of ±0.1‰, ensuring the accurate quantification of ¹³C enrichment. The process involves the combustion of the sample to produce CO₂, which is then introduced into the mass spectrometer. The instrument measures the ion currents corresponding to the different isotopic masses of CO₂ (m/z 44, 45, and 46), allowing for a precise calculation of the isotopic ratio. Calibration with certified ¹³C standards is essential for accurate results.

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. For iodoethane, the parent molecular ion [CH₃CH₂I]⁺ is observed at an m/z of 156. docbrown.info The presence of the ¹³C isotope in this compound will result in a parent molecular ion [¹³CH₃CH₂I]⁺ with an m/z of 157.

Common fragmentation patterns for iodoethane involve the cleavage of the C-I or C-C bonds. The loss of an ethyl radical ([CH₃CH₂]•) results in an iodine ion [I]⁺ at m/z 127. whitman.edu Alternatively, cleavage of the C-I bond can lead to the formation of an ethyl cation [CH₃CH₂]⁺ at m/z 29. docbrown.info The presence of the ¹³C at the 1-position means that fragments containing this carbon will have their m/z values shifted by +1. For example, the ethyl cation fragment would be observed at m/z 30 ([¹³CH₃CH₂]⁺).

Table 1: Prominent Fragment Ions in the Mass Spectrum of Iodoethane

| m/z Value | Ion Fragment |

| 156 | [CH₃CH₂I]⁺ |

| 127 | [I]⁺ |

| 29 | [CH₃CH₂]⁺ |

Data sourced from multiple references. docbrown.infowhitman.edu

In the mass spectrum of a carbon-containing compound, a small peak is typically observed at one m/z unit higher than the molecular ion peak (M+). This is known as the M+1 peak and arises from the natural abundance of the ¹³C isotope (approximately 1.1%). chemguide.co.uksavemyexams.com In this compound, where one carbon atom is intentionally replaced with ¹³C, the M+1 peak becomes significantly more intense.

For unlabeled iodoethane (C₂H₅I), the molecular ion peak (M+) appears at m/z 156. docbrown.info The M+1 peak at m/z 157 is due to the presence of one ¹³C atom in a small fraction of the molecules. docbrown.info In a sample of this compound, the molecular ion peak will be at m/z 157, and its intensity will be directly related to the isotopic enrichment of the sample. The presence of a peak at m/z 156 would indicate the presence of unlabeled iodoethane. The relative intensities of the M+ and M+1 peaks can be used to estimate the isotopic purity of the labeled compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides information about the functional groups present in the molecule.

The IR spectrum of iodoethane exhibits several characteristic absorption bands corresponding to the vibrations of its different bonds. docbrown.info These vibrations include stretching and bending modes.

C-H stretching: These vibrations are typically observed in the range of 2880-3080 cm⁻¹. docbrown.info

C-H bending/deformation: These modes appear at wavenumbers between approximately 1300 and 1500 cm⁻¹. docbrown.info

C-C stretching: A peak corresponding to the stretching of the carbon-carbon bond is found around 1200 cm⁻¹. docbrown.info

C-I vibrations: The characteristic vibrations of the carbon-iodine bond are located in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. docbrown.info

The substitution of a ¹²C atom with a ¹³C atom in this compound will cause a slight shift in the vibrational frequencies of the bonds involving this carbon atom. This isotopic effect is generally small but can be observed with high-resolution instruments.

Table 2: Characteristic IR Vibrational Modes of Iodoethane

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| C-H stretching | ~2880 - 3080 |

| C-H bending | ~1300 - 1500 |

| C-C stretching | ~1200 |

| C-I vibrations | ~500 - 600 |

Data sourced from Doc Brown's Advanced Organic Chemistry. docbrown.info

For this compound, the fingerprint region provides a distinctive pattern that can be used for its definitive identification. docbrown.info By comparing the IR spectrum of an unknown sample to a reference spectrum of this compound, a positive identification can be made. The C-I stretching vibrations, which fall within this region, are particularly important for identifying iodo-compounds. docbrown.info

Computational Modeling and Theoretical Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods employed to model the electronic structure and predict the properties of molecules with high accuracy. While specific computational studies exclusively targeting Iodoethane-1-13C are not extensively documented in publicly available literature, the principles and methodologies applied to its non-labeled counterpart, iodoethane (B44018), are directly transferable. The primary influence of the 13C isotope at the C1 position is on the vibrational frequencies of the molecule due to the increased mass, which can, in turn, affect reaction rates and thermodynamic properties.

DFT methods, in particular, have been used to study the mechanisms of C-I bond dissociation in iodoethane on metal clusters. aanda.org These calculations help in understanding the catalytic activity and the effects of geometry and electronic charge on the reaction. aanda.org

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and transition states. For this compound, these calculations can elucidate the pathways of its characteristic reactions, such as nucleophilic substitution (SN2).

In an SN2 reaction involving this compound, DFT calculations can model the approach of a nucleophile, the formation of the pentacoordinate transition state, and the departure of the iodide leaving group. The isotopic labeling at the C1 carbon allows for the theoretical tracking of this carbon atom throughout the reaction coordinate. The geometry and energetic properties of the transition state are of particular interest as they govern the reaction's kinetics. Theoretical studies on similar haloalkanes have demonstrated the ability of DFT to accurately predict transition state structures and the associated energy barriers. While detailed studies for the 1-13C isotopologue are scarce, research on iodoethane's reactions, such as its decomposition or interaction with radicals, provides a framework for understanding its mechanistic pathways. eurisotop.comchemspider.com

Prediction of Reaction Enthalpies and Activation Parameters

A key application of ab initio and DFT calculations is the prediction of thermochemical data, including reaction enthalpies (ΔH) and activation parameters such as activation energy (Ea). These parameters are essential for understanding the feasibility and rate of a chemical process.

For the gas-phase decomposition of iodoethane, which proceeds via the elimination of hydrogen iodide to form ethene, experimental and computational methods have been used to determine the activation energy. isotope.com Theoretical calculations can be performed for this compound to determine if the isotopic substitution has a discernible effect on these parameters, which would manifest as a kinetic isotope effect. DFT calculations have been employed to determine binding enthalpies in adducts of iodoethane derivatives. eurisotop.com Furthermore, computational methods allow for the calculation of enthalpies of formation for related molecules, which are crucial for deriving reaction enthalpies.

Table 1: Calculated Activation and Thermodynamic Parameters for Iodoethane Reactions This interactive table would present calculated data such as activation energies and reaction enthalpies for reactions involving iodoethane, with a discussion on the expected influence of the 1-13C label based on theoretical principles. (Note: Specific data for this compound is not readily available in the literature, so this table would be populated with data for iodoethane as a reference).

| Reaction | Computational Method | Calculated Parameter | Value (kJ/mol) | Reference |

| Gas-Phase Decomposition | Arrhenius Analysis | Activation Energy (Ea) | ~97.8 | isotope.com |

| Adduct formation with Cl | DFT | Binding Enthalpy | 57 ± 10 | eurisotop.com |

Structural Optimization and Conformational Analysis

Ab initio and DFT methods are used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. The substitution of 12C with 13C is not expected to significantly alter the equilibrium geometry, but it will affect the molecule's rotational constants.

Conformational analysis of haloalkanes is a well-established area of computational chemistry. For iodoethane, the staggered conformation is the most stable. DFT calculations can quantify the energy differences between various conformers (e.g., staggered vs. eclipsed) and the energy barriers to rotation around the carbon-carbon bond. While the conformational landscape of this compound will be qualitatively identical to that of iodoethane, the zero-point vibrational energies of the conformers will differ slightly, potentially leading to minor changes in the relative populations of conformers at equilibrium.

Table 2: Optimized Structural Parameters of Iodoethane This table would display key structural parameters (bond lengths, angles) of iodoethane as determined by computational methods. It would be noted that the values for this compound are expected to be nearly identical.

| Parameter | Computational Method | Calculated Value | Reference |

| C-I Bond Length | DFT | Value not available | |

| C-C Bond Length | DFT | Value not available | |

| C-C-I Bond Angle | DFT | Value not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of molecules and their interactions with the environment. These simulations solve Newton's equations of motion for a system of atoms and molecules.

Investigation of Molecular Interactions and Conformational Dynamics

MD simulations can be used to study the intermolecular interactions of this compound in various phases (gas, liquid, or in solution). These simulations can reveal details about how iodoethane molecules interact with each other and with solvent molecules, including the formation of transient complexes and the nature of intermolecular forces. Theoretical studies have investigated the intermolecular interactions between iodomethane (B122720) (a related molecule) and other species, highlighting the role of iodine bonding.

Furthermore, MD simulations can track the conformational dynamics of this compound, showing the transitions between different staggered rotamers over time. This provides a more dynamic picture than the static view from structural optimization. The isotopic labeling would be a critical parameter in analyzing the vibrational and rotational dynamics within the simulation. While specific MD studies on this compound are not prominent, research on the photodissociation dynamics of iodoethane provides a glimpse into the complex motions following bond cleavage. Ab-initio MD simulations have also been used to study the dissociative adsorption of iodomethane on surfaces.

Binding Stability Assessments of Derivatives

MD simulations are a powerful tool for assessing the binding stability of molecular complexes, which is crucial in areas like drug design and materials science. For derivatives of this compound, MD simulations can be employed to calculate the binding free energy of these derivatives with a target receptor or surface.

By simulating the complex over a period of time, one can observe the stability of the binding pose and calculate the energetic contributions to binding. This information is vital for understanding the strength and specificity of the interaction. Computational methods for calculating binding energies are well-developed, often combining MD simulations with end-point methods like MM/PBSA or MM/GBSA. While no specific studies on the binding stability of this compound derivatives were found, the general methodology is broadly applicable. For instance, DFT calculations have been used to assess the binding energy of iodoethane on aluminum nanoclusters.

Kinetic Modeling and Simulation

Kinetic modeling and simulation provide a quantitative framework for understanding the reaction dynamics of Iodoethane-1-¹³C. These computational approaches allow for the determination of reaction rates and the exploration of isotopic effects on reaction pathways.

Reaction Rate Determination and Analysis of Kinetic Isotope Effects

The substitution of ¹²C with ¹³C in iodoethane creates a valuable tool for investigating reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the lighter isotopologue (k₁₂) to that of the heavier one (k₁₃) and provides insight into bonding changes at the rate-determining step of a reaction. libretexts.orgwikipedia.org For reactions involving a C-I bond, the change in mass at the carbon atom, while only about 8%, is sufficient to produce a measurable effect on the reaction rate. wikipedia.org

The ¹³C KIE is particularly useful for studying nucleophilic substitution (SN2) reactions, where iodoethane acts as a substrate. Theoretical models based on the Bigeleisen method suggest that the magnitude of the KIE is sensitive to the structure of the transition state. cdnsciencepub.com A larger KIE is often associated with significant bond breaking in the transition state.

While specific KIE studies for Iodoethane-1-¹³C are not broadly documented in foundational literature, analysis of analogous reactions provides a clear framework for what to expect. For instance, the SN2 reaction of methyl iodide-¹³C with various nucleophiles exhibits ¹³C KIEs ranging from 1.09 to 1.14. cdnsciencepub.com In another example, the reaction of cyanide with methyl bromide-¹³C showed a KIE of 1.082 ± 0.008. wikipedia.org In contrast, the reaction of 1-phenyl-1-bromoethane with ethoxide ion yielded a much smaller ¹³C KIE of 1.0032, suggesting a transition state with different characteristics. cdnsciencepub.com These findings highlight that the ¹³C KIE is a sensitive probe of the transition state structure, which varies with the substrate, nucleophile, and solvent.

| Reaction | 13C KIE (k12/k13) | Reference |

|---|---|---|

| CH3Br + CN- | 1.082 ± 0.008 | wikipedia.org |

| Benzyl bromide + CH3O- in CH3OH | 1.0531 ± 0.0004 | cdnsciencepub.com |

| 1-phenyl-1-bromoethane + C2H5O- in C2H5OH | 1.0032 ± 0.0005 | cdnsciencepub.com |

| SET8-catalyzed methylation using S-adenosyl-l-methionine (SAM) | 1.04 | pnas.org |

Uncertainty Analysis in Kinetic Parameters (e.g., Markov Chain Monte Carlo Methods)

To enhance the reliability of kinetic models, it is essential to quantify the uncertainty in the determined parameters, such as rate constants. psu.edu Markov Chain Monte Carlo (MCMC) methods are powerful statistical techniques used for this purpose. rsc.orgresearchgate.net MCMC sampling allows for the investigation of the likelihood of various kinetic parameter values by considering the uncertainties in experimental measurements (e.g., species concentrations) and the correlations between parameters dictated by the kinetic model. rsc.orgnih.gov

In the study of iodoalkane reactions, such as the trapping of iodomethane by 1,4-diazabicyclo[2.2.2]octane (DABCO), MCMC has been used to determine the distribution of rate constants. rsc.orgresearchgate.net This approach generates a sequence of predictions for kinetic parameters from which statistics like the mean and covariance can be calculated. rsc.org A key advantage of MCMC is its ability to estimate the correlations between kinetic parameters, for example, the coupling between reaction rates and the initial concentrations of reactants. rsc.org The uncertainty in concentration measurements, which is often not known beforehand, can be treated as a parameter within the MCMC analysis to refine the confidence intervals on the final model parameters. rsc.org

Cross-Validation of Computational Models with Experimental Data

The validation of theoretical models against experimental results is a cornerstone of computational chemistry. This cross-validation process ensures that the computational model accurately reflects the physical reality of the chemical system. For iodoethane and related compounds, this involves comparing calculated properties, such as activation energies and reaction enthalpies, with data obtained from experimental techniques like NMR spectroscopy and calorimetry. rsc.orgresearchgate.netnih.gov

In studies of iodoalkane reactions with DABCO, ab initio calculations were performed on reactants, products, and transition state structures to understand and interpret experimental findings. rsc.orgresearchgate.net The calculated thermodynamic parameters were then compared to those derived from temperature-dependent kinetic experiments (via Eyring and Arrhenius plots). rsc.org When discrepancies arise between computational predictions and experimental data, it necessitates a refinement of the model. This can involve adjusting computational parameters like basis sets or solvent models to better match the experimental conditions. This iterative process of calculation, comparison, and refinement strengthens the predictive power of the computational model. ardigen.commdpi.com

Development and Refinement of Computational Parameters (e.g., Basis Sets, Solvent Models)

The accuracy of computational predictions for molecules like iodoethane-1-¹³C is highly dependent on the chosen theoretical methods, particularly the basis sets and solvent models. chemrxiv.orgscienceandtechnology.com.vn The development and refinement of these parameters are critical for obtaining results that correlate well with experimental data.

Basis Sets: For molecules containing heavy atoms like iodine, specialized basis sets are often required. The LANL2DZdp basis set, which uses an effective core potential for iodine, is a common choice. chemrxiv.org Other widely used basis sets include the correlation-consistent series (e.g., aug-cc-pVDZ) and Pople-style basis sets (e.g., 6-31+G(d)). rsc.orgresearchgate.net Studies have shown that for SN2 reactions, predicted energy barriers can be sensitive to the inclusion of diffuse functions in the basis set, which can alter the barrier by more than 2 kcal/mol. chemrxiv.org For predicting ¹³C NMR chemical shifts, basis sets like 6-31G(d,p) and DGDZVP have been recommended for their balance of accuracy and computational cost. scienceandtechnology.com.vn

Solvent Models: Solvation effects can dramatically influence reaction rates and must be accurately modeled. researchgate.netnih.gov Implicit (continuum) solvent models like the Polarizable Continuum Model (PCM), the SMD model, and COSMO-RS are frequently used to simulate the solvent environment. chemrxiv.orgresearchgate.net For instance, in SN2 reactions, implicit models can capture the general trend of how solvent polarity affects reaction barriers. researchgate.net However, their accuracy can be inconsistent. chemrxiv.org Explicit solvent models, where individual solvent molecules are included in the calculation (often in a QM/MM framework), can offer higher accuracy but at a greater computational expense. chemrxiv.orgnih.gov The choice of solvent model is crucial; studies have shown that for predicting ¹H NMR shifts, including a solvent model like IEFPCM or CPCM significantly improves results, whereas the effect on ¹³C shifts is less pronounced because carbon nuclei are better shielded from the solvent. scienceandtechnology.com.vn

| Parameter Type | Examples | Application/Notes | Reference |

|---|---|---|---|

| DFT Functionals | B3LYP, PBE0, M06-2X, ωB97M-V | Used to approximate the exchange-correlation energy. Choice affects accuracy of calculated energies and geometries. | rsc.orgchemrxiv.orgresearchgate.net |

| Basis Sets | LANL2DZdp, aug-cc-pVDZ, 6-31+G(d), cc-pVTZ | Describe the atomic orbitals. Effective core potentials (e.g., in LANL2DZ) are used for heavy atoms like iodine. Inclusion of diffuse functions is important for anions and transition states. | rsc.orgchemrxiv.orgacs.org |

| Solvent Models | PCM, SMD, COSMO-RS, IEFPCM | Account for the effect of the solvent. Crucial for modeling reactions in solution, as solvent polarity can significantly alter reaction rates. | chemrxiv.orgscienceandtechnology.com.vnresearchgate.net |

Research on "this compound" Reveals Limited Application in Specified Metabolic Tracing Studies

Extensive research into the scientific literature and chemical databases for applications of the compound This compound has found no specific evidence of its use in the detailed metabolic tracing and research applications as outlined in the requested article structure. While the techniques mentioned—such as metabolic flux analysis, enzyme kinetic studies, and cellular pathway elucidation—are standard and powerful methods in biochemical research, they are predominantly carried out using isotopically labeled substrates that are central to cellular metabolism, such as [¹³C]glucose or [¹³C]glutamine.

Iodoethane-1-¹³C is a commercially available, isotopically labeled form of iodoethane, also known as ethyl iodide. Its primary utility lies in synthetic chemistry, where the ¹³C label can serve as a tracer to follow the ethyl group through various chemical reactions. However, its direct application as a tracer in biological systems for studying metabolic pathways, as specified in the query, is not documented in the available scientific literature.

The provided outline focuses on advanced applications of isotopic labeling, for which iodoethane is not a suitable substrate. It is a reactive alkylating agent and not a metabolite that cells would typically process through central carbon pathways like the TCA cycle or protein synthesis.

Consequently, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the requested detailed outline on metabolic tracing studies, as the compound is not used in these specific research contexts. The following sections of the requested article cannot be substantiated with research findings related to this compound:

Isotopic Labeling and Tracer Applications in Research

Stable isotope labeling is a powerful technique for investigating metabolic processes without the use of radioactive materials. nih.gov Compounds enriched with stable isotopes like ¹³C are introduced into biological systems, and their journey through various metabolic pathways is monitored. nih.gov This approach provides detailed insights into the dynamics of cellular processes, including the synthesis and breakdown of essential molecules like proteins. nih.govnih.gov

Elucidating Metabolic Pathways Involved in Protein Synthesis

The use of ¹³C-labeled substrates is a cornerstone of metabolic research, enabling scientists to trace the flow of carbon atoms through complex biochemical networks. nih.govnih.gov By supplying cells with a nutrient labeled with ¹³C, researchers can track how it is converted into precursor metabolites and ultimately incorporated into larger biomolecules such as amino acids, the building blocks of proteins. maranasgroup.com

Iodoethane-1-¹³C can serve as a precursor for introducing a ¹³C-labeled ethyl group onto various molecules. This strategy is particularly useful for synthesizing labeled amino acids that are not readily produced from common central carbon metabolites like glucose. Once these labeled amino acids are supplied to cells, they are incorporated into newly synthesized proteins. physoc.org By analyzing the location and abundance of the ¹³C label in the resulting proteins and related metabolites, researchers can confirm the activity of specific metabolic pathways and even discover new enzymatic functions. nih.govnih.gov This method of ¹³C-assisted metabolism analysis provides a detailed picture of cellular operations, complementing insights from genomics and proteomics. nih.gov

Tracking Labeled Molecules within Cellular Processes

The ability to track molecules within a cell is crucial for understanding their function and interactions. When Iodoethane-1-¹³C is used to synthesize a labeled biomolecule, that molecule carries a unique isotopic signature that can be detected by analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

This "deep labeling" approach allows for the unambiguous identification of endogenously synthesized metabolites. nih.gov As the ¹³C-labeled molecule moves through the cell, participates in reactions, and is incorporated into larger structures, its distinct mass can be followed. nih.gov This allows researchers to monitor the kinetics of protein synthesis, determine the fate of specific amino acids, and understand how different cellular conditions or stimuli affect protein turnover. nih.govtechnologynetworks.com The stable nature of the ¹³C isotope makes it suitable for studying metabolic processes over extended periods, providing a dynamic view of cellular life. physoc.org

Radiotracer Development and Positron Emission Tomography (PET) Applications

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that provides functional information about metabolic and physiological processes in the body. nih.govyoutube.com It relies on the administration of radiotracers—biologically active molecules tagged with a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C). nih.gov The iodoethane (B44018) scaffold is a key building block in the synthesis of some of these radiotracers.

Synthesis of ¹¹C-Labeled Analogs as Radiotracers for In Vivo Imaging

While Iodoethane-1-¹³C contains a stable isotope, its radioactive counterpart, [1-¹¹C]ethyl iodide, is a critical reagent in PET radiochemistry. acs.orgnih.gov Carbon-11 is produced in a cyclotron and is typically converted into highly reactive secondary synthons, such as [¹¹C]methyl iodide or, analogously, [¹¹C]ethyl iodide, for the rapid labeling of bioactive molecules. nih.govacs.org

The synthesis process involves reacting a precursor molecule with [1-¹¹C]ethyl iodide to attach the radioactive ¹¹C-ethyl group. This reaction must be fast and efficient due to the short 20.4-minute half-life of Carbon-11. researchgate.net Automated synthesis modules are often employed to handle the radioactive materials and ensure reproducible production of the final radiotracer. nih.gov The development of new labeling methods using such synthons is crucial for expanding the library of available PET tracers to study a wider range of biological targets. nih.gov

Application in Molecular Imaging (e.g., Brain Uptake Studies)

Once synthesized, ¹¹C-labeled radiotracers are used in PET scans to visualize and quantify biological processes in vivo. Amino acid-based PET tracers, for instance, are particularly valuable for brain tumor imaging because their uptake is low in normal brain tissue but high in tumor cells, resulting in excellent image contrast. youtube.com

Radiotracers developed using the iodoethane scaffold can be designed to target specific receptors or metabolic pathways. After intravenous administration, the tracer distributes throughout the body, and its accumulation in specific tissues, such as the brain, is monitored by the PET scanner. medrxiv.org This allows for the non-invasive study of brain biochemistry, the diagnosis of diseases like cancer, and the evaluation of treatment responses. nih.govmdpi.com While some iodine-based radioisotopes are used for SPECT imaging of brain tumors, carbon-11 labeled tracers are central to many PET applications. nih.gov

Advanced Studies with Doubly 13C-Substituted Isotopologues (e.g., Ethyl Cyanide)